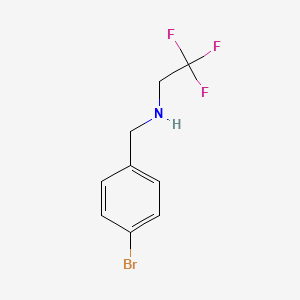

N-(2,2,2-Trifluoroethyl)-4-bromobenzylamine

Description

N-(2,2,2-Trifluoroethyl)-4-bromobenzylamine is a fluorinated aromatic amine characterized by a benzylamine backbone substituted with a bromine atom at the para position and a trifluoroethyl (-CH₂CF₃) group attached to the nitrogen. Fluorinated amines are critical in medicinal chemistry due to fluorine’s ability to modulate bioavailability, metabolic stability, and target binding via electronic and steric effects .

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-2,2,2-trifluoroethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3N/c10-8-3-1-7(2-4-8)5-14-6-9(11,12)13/h1-4,14H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJRIPZLDWZKPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trifluoroethyl)-4-bromobenzylamine typically involves the reaction of 4-bromobenzylamine with 2,2,2-trifluoroethylamine. One common method includes the use of an iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions, yielding the desired product in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trifluoroethyl)-4-bromobenzylamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation and reduction can produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

N-(2,2,2-Trifluoroethyl)-4-bromobenzylamine serves as a crucial intermediate in the synthesis of various APIs. Its bromine atom acts as an excellent leaving group, facilitating nucleophilic substitutions that are essential for constructing complex molecular architectures. This compound is particularly useful in generating compounds with enhanced biological activity due to the trifluoroethyl moiety, which can influence pharmacokinetics and receptor binding properties .

Case Study: Antidepressants

Research has indicated that derivatives of bromobenzylamines exhibit significant antidepressant activity. For instance, compounds structurally related to this compound have been evaluated for their efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. This class of compounds may lead to the development of novel antidepressants with improved therapeutic profiles .

Biological Research

Lead Compound in Drug Discovery

The unique properties of this compound make it a promising candidate for drug discovery initiatives. Its fluorinated structure can enhance metabolic stability and bioavailability, making it an attractive scaffold for medicinal chemistry. Researchers are exploring its potential role in targeting specific biological pathways associated with diseases such as cancer and neurodegenerative disorders.

Biological Activity Studies

Studies have demonstrated that halogenated amines can interact with various biomolecules, influencing cellular signaling pathways. The compound's ability to modulate enzyme activity and receptor interactions is being investigated in vitro and in vivo. This research aims to elucidate its mechanism of action and therapeutic potential .

Material Science

Fluorinated Materials Development

this compound is also explored for its applications in material science. Its fluorinated nature imparts unique physical and chemical properties to polymers and coatings. These materials are sought after for their hydrophobicity and chemical resistance, making them suitable for applications in protective coatings and advanced materials .

Case Study: Coating Applications

Research into fluorinated coatings has shown that incorporating this compound into polymer matrices can enhance surface properties such as water repellency and durability. This has implications for industries ranging from aerospace to consumer goods where material performance is critical .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate in API synthesis; facilitates complex reaction pathways | Antidepressant derivatives |

| Biological Research | Potential lead compound; influences biological pathways | Studies on neurotransmitter modulation |

| Material Science | Development of fluorinated materials; enhances physical properties | Coatings with improved hydrophobicity |

Mechanism of Action

The mechanism of action of N-(2,2,2-Trifluoroethyl)-4-bromobenzylamine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its biological activity. The bromobenzylamine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

N-(2,2,2-Trifluoroethyl)-4-bromobenzimidoyl chloride

- Structure : Replaces the benzylamine’s NH group with an imidoyl chloride (C=N-Cl) moiety.

- Key Differences : The imidoyl chloride group enhances electrophilicity, making this compound reactive in coupling reactions (e.g., pyrrole synthesis) .

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide

- Structure : Substitutes the benzylamine’s NH with an acetamide (-NHCOCF₃) group.

- Key Differences : The acetamide reduces basicity (pKa ~1–2 vs. ~9–10 for amines) and increases metabolic stability, favoring prolonged drug action .

- Molecular Weight : 296.087 (vs. ~280 for the target compound), impacting solubility and diffusion rates.

Substituent Variations

N-(4-Bromobenzylidene)-4-bromobenzylamine

- Structure : Contains a Schiff base (C=N) linking two 4-bromobenzyl groups.

- Key Differences : The conjugated system increases rigidity and alters electronic properties (λmax ~300 nm), making it suitable for materials science or catalysis .

- Molecular Weight : 264.2 (lower than the target compound due to absence of CF₃).

2-(Trifluoromethyl)benzylamine

Fluorine’s Role in Bioactivity

This contrasts with non-fluorinated analogs like 4-bromobenzylamine, where higher basicity could limit bioavailability.

Data Table: Key Properties of Compared Compounds

Biological Activity

N-(2,2,2-Trifluoroethyl)-4-bromobenzylamine is a synthetic organic compound notable for its unique structural characteristics, particularly the presence of a trifluoroethyl group and a bromobenzylamine moiety. This combination may enhance its biological activity and pharmacological potential. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 286.09 g/mol. The trifluoroethyl group contributes to its lipophilicity, potentially affecting its interaction with biological targets compared to non-fluorinated analogs.

Research indicates that compounds similar to this compound may interact with various biological targets, including G-protein coupled receptors (GPCRs). The unique electronic properties imparted by the trifluoroethyl group can alter binding affinities and receptor interactions, which is critical for therapeutic efficacy.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Anticancer Properties | Potential efficacy in inhibiting tumor growth through modulation of signal transduction pathways. |

| Neurological Effects | Possible interaction with neurotransmitter systems, influencing pain modulation and neuroprotection. |

| Antimicrobial Activity | Preliminary studies suggest potential effectiveness against certain bacterial strains. |

Case Studies and Research Findings

- Anticancer Activity : A study investigated the effects of fluorinated benzylamines on cancer cell lines, revealing that this compound exhibited significant cytotoxicity against various cancer types. The compound's mechanism was linked to the inhibition of specific kinases involved in cell proliferation .

- Neurological Research : In a model assessing the impact of neurotoxins on noradrenergic signaling, similar compounds demonstrated altered calcium signaling in neuronal cells. This suggests that this compound could modulate neurotransmitter release and receptor sensitivity .

- Antimicrobial Studies : Preliminary assays indicated that this compound could inhibit the growth of certain bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

Pharmacological Implications

The unique structural features of this compound make it a promising candidate for drug development in several therapeutic areas:

- Cancer Therapy : Its ability to inhibit key signaling pathways may provide a basis for developing targeted cancer therapies.

- Neurology : The modulation of neurotransmitter systems could lead to advancements in treating neurological disorders such as chronic pain or depression.

- Infectious Diseases : Its antimicrobial properties could be explored further to address antibiotic resistance issues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.